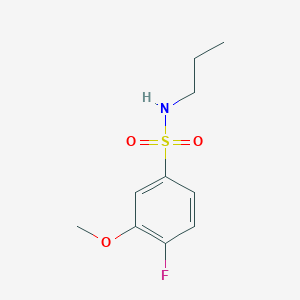

4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide

CAS No.: 898650-11-8

Cat. No.: VC4465430

Molecular Formula: C10H14FNO3S

Molecular Weight: 247.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898650-11-8 |

|---|---|

| Molecular Formula | C10H14FNO3S |

| Molecular Weight | 247.28 |

| IUPAC Name | 4-fluoro-3-methoxy-N-propylbenzenesulfonamide |

| Standard InChI | InChI=1S/C10H14FNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h4-5,7,12H,3,6H2,1-2H3 |

| Standard InChI Key | SOULPKPNMSBMIW-UHFFFAOYSA-N |

| SMILES | CCCNS(=O)(=O)C1=CC(=C(C=C1)F)OC |

Introduction

4-Fluoro-3-methoxy-N-propylbenzene-1-sulfonamide is a compound belonging to the sulfonamide class, characterized by its unique chemical structure featuring a fluorine atom, a methoxy group, and a propyl amine substituent attached to a benzene sulfonamide core. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide can be achieved through several methods, typically requiring careful temperature control and the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to enhance solubility and reactivity.

Biological Activities

Sulfonamides, including 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide, are widely studied for their pharmacological properties, such as antibacterial activity and carbonic anhydrase inhibition. The mechanism of action often involves competitive binding at the enzyme's active site, preventing substrate access and subsequent catalytic activity.

Applications in Research

This compound is used in scientific research for its potential therapeutic applications. Sulfonamides are known for their role in inhibiting carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. Modifications to the sulfonamide moiety can significantly affect binding affinity and selectivity towards different carbonic anhydrase isoforms.

Analytical Techniques

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to characterize the purity and identify degradation products of 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume